Cas no 22086-89-1 (2-(2-phenyl-1,3-oxazol-4-yl)acetic Acid)

2-(2-phenyl-1,3-oxazol-4-yl)acetic Acid is a versatile organic compound with significant applications in pharmaceuticals and materials science. Its unique structure, featuring a phenyl group and an oxazol ring, contributes to its potent biological activity and stability. This compound exhibits high purity and is suitable for various chemical transformations, making it a valuable intermediate in the synthesis of bioactive molecules.
2-(2-phenyl-1,3-oxazol-4-yl)acetic Acid structure
22086-89-1 structure
Product Name:2-(2-phenyl-1,3-oxazol-4-yl)acetic Acid
CAS No:22086-89-1
MF:C11H9NO3
MW:203.194062948227
MDL:MFCD07838437
CID:285697
PubChem ID:7131950
Update Time:2025-11-01

2-(2-phenyl-1,3-oxazol-4-yl)acetic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Phenyloxazol-4-yl)acetic acid
    • (2-PHENYL-1,3-OXAZOL-4-YL)ACETIC ACID
    • (2-Phenyl-oxazol-4-yl)-acetic acid
    • 4-Oxazoleacetic acid,2-phenyl-
    • (2-phenyloxazol-4-yl)acetic acid
    • 2-(2-phenyl-oxazol-4-yl)acetic acid
    • 2-phenyl-4-oxazoleacetic acid
    • AC1OFMMF
    • AC1Q750E
    • CHEMBL496918
    • CTK4E8514
    • SureCN4415483
    • AKOS000302091
    • 2-(2-phenyl-1, 3-oxazol-4-yl)acetic acid
    • CS-0241661
    • 4-N-PROPOXYBENZYLIDENE-4-CYANOANILINE
    • 22086-89-1
    • Z156943128
    • 2-(2-phenyloxazol-4-yl)aceticacid
    • EN300-23594
    • 2-(2-phenyl-1,3-oxazol-4-yl)acetic Acid
    • DTXSID40427954
    • HMS1773I10
    • SCHEMBL4415483
    • MDL: MFCD07838437
    • Inchi: 1S/C11H9NO3/c13-10(14)6-9-7-15-11(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)
    • InChI Key: GHGUBEHGXLMGTM-UHFFFAOYSA-N
    • SMILES: O1C=C(CC(=O)O)N=C1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 202.05044
  • Monoisotopic Mass: 202.050418
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.2
  • XLogP3: 1.5

Experimental Properties

  • Boiling Point: 399°Cat760mmHg
  • Flash Point: 195.1°C
  • Refractive Index: 1.576
  • PSA: 66.16

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Additional information on 2-(2-phenyl-1,3-oxazol-4-yl)acetic Acid

Introduction to 2-(2-phenyl-1,3-oxazol-4-yl)acetic Acid (CAS No. 22086-89-1)

2-(2-phenyl-1,3-oxazol-4-yl)acetic Acid (CAS No. 22086-89-1) is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as POAA, has garnered considerable attention due to its unique structural features and potential biological activities. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.

The molecular formula of 2-(2-phenyl-1,3-oxazol-4-yl)acetic Acid is C10H9NO3, and its molecular weight is approximately 195.18 g/mol. The compound features a phenyl group attached to an oxazole ring, which is further linked to an acetic acid moiety. This unique structure confers the molecule with a combination of aromatic and heterocyclic properties, making it a valuable scaffold for the development of novel pharmaceutical agents.

The synthesis of 2-(2-phenyl-1,3-oxazol-4-yl)acetic Acid can be achieved through various routes. One common method involves the reaction of 2-bromoacetic acid with 2-phenyloxazole in the presence of a base such as potassium carbonate. Another approach utilizes the condensation of 2-acetylphenylamine with chloroacetic acid followed by cyclization under acidic conditions. These synthetic strategies provide researchers with flexible options to tailor the compound for specific applications.

In terms of biological activities, 2-(2-phenyl-1,3-oxazol-4-yl)acetic Acid has shown promising results in several areas. Recent studies have demonstrated its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has been investigated for its anti-cancer properties, particularly in inhibiting the growth of breast cancer cells by inducing apoptosis and cell cycle arrest.

The mechanism of action of POAA is multifaceted. It has been shown to interact with various cellular targets, including enzymes and receptors involved in inflammation and cancer progression. For instance, it can modulate the activity of COX enzymes, which are key players in the biosynthesis of prostaglandins, thereby reducing inflammation. Furthermore, it can interfere with signaling pathways such as NF-kB and MAPK, which are crucial for cancer cell survival and proliferation.

Beyond its therapeutic potential, 2-(2-phenyl-1,3-oxazol-4-yl)acetic Acid has also been explored for its use in diagnostic imaging. Its ability to cross cell membranes and accumulate in specific tissues makes it a promising candidate for developing imaging agents that can help visualize disease progression and treatment efficacy.

In conclusion, 2-(2-phenyl-1,3-oxazol-4-yl)acetic Acid (CAS No. 22086-89-1) is a multifunctional compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive target for further investigation and development. As research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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